molecular formula C18H24N4O3S B14961638 1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B14961638
M. Wt: 376.5 g/mol
InChI Key: QKQRTSUGAVZMEK-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.

    Coupling Reactions: The final compound is formed by coupling the furan, thiadiazole, and piperidine intermediates through amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols.

    Substitution: Substituted thiadiazoles.

Scientific Research Applications

1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infections.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiadiazole rings may play a role in binding to the active site of the target, while the piperidine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide: Similar structure but with a different alkyl group on the thiadiazole ring.

    1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide: Similar structure but with a different position of the carboxamide group on the piperidine ring.

Uniqueness

1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is unique due to the specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H24N4O3S/c1-4-18(2,3)16-20-21-17(26-16)19-14(23)12-7-9-22(10-8-12)15(24)13-6-5-11-25-13/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,21,23)

InChI Key

QKQRTSUGAVZMEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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